6-(2-chlorobenzyl)-1-(3-fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-[(2-CHLOROPHENYL)METHYL]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of bicyclic [6 + 6] systems, specifically pyrimido[4,5-d]pyrimidines These compounds are characterized by their unique structure, which includes two fused pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-CHLOROPHENYL)METHYL]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multicomponent reactions. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid . This method allows for the efficient synthesis of the compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[(2-CHLOROPHENYL)METHYL]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of chlorine and fluorine atoms allows for nucleophilic substitution reactions, where these atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
6-[(2-CHLOROPHENYL)METHYL]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(2-CHLOROPHENYL)METHYL]-1-(3-FLUOROPHENYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[5,4-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms.
Tetra-azanaphthalenes: Another class of compounds with fused pyrimidine rings, but with different substitution patterns.
Uniqueness
Additionally, its specific arrangement of atoms and functional groups provides distinct chemical and biological properties .
Properties
Molecular Formula |
C19H16ClFN4OS |
---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)methyl]-1-(3-fluorophenyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H16ClFN4OS/c20-16-7-2-1-4-12(16)9-24-10-15-17(22-11-24)25(19(27)23-18(15)26)14-6-3-5-13(21)8-14/h1-8,22H,9-11H2,(H,23,26,27) |
InChI Key |
BRUVXDLOYPBXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CC3=CC=CC=C3Cl)N(C(=S)NC2=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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